3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Medicinal Chemistry Chemical Biology Lead Discovery

The compound 3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034363-99-8) is a synthetic small molecule (MW 299.28 g/mol, C15H13N3O4) characterized by a benzofuran-2-carbonyl group linked to an azetidine ring, which is further connected to an imidazolidine-2,4-dione moiety. Its computed physicochemical properties include a topological polar surface area of 82.9 Ų and an XLogP3-AA of 0.9, suggesting moderate polarity and hydrogen-bonding capacity.

Molecular Formula C15H13N3O4
Molecular Weight 299.286
CAS No. 2034363-99-8
Cat. No. B2867156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
CAS2034363-99-8
Molecular FormulaC15H13N3O4
Molecular Weight299.286
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C(=O)CNC4=O
InChIInChI=1S/C15H13N3O4/c19-13-6-16-15(21)18(13)10-7-17(8-10)14(20)12-5-9-3-1-2-4-11(9)22-12/h1-5,10H,6-8H2,(H,16,21)
InChIKeyCBHSZUIOSVBCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034363-99-8): Chemical Identity and Structural Class


The compound 3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034363-99-8) is a synthetic small molecule (MW 299.28 g/mol, C15H13N3O4) characterized by a benzofuran-2-carbonyl group linked to an azetidine ring, which is further connected to an imidazolidine-2,4-dione moiety [1]. Its computed physicochemical properties include a topological polar surface area of 82.9 Ų and an XLogP3-AA of 0.9, suggesting moderate polarity and hydrogen-bonding capacity [1]. The compound is listed in the PubChem database (CID 119100002) and is currently available from chemical suppliers for research purposes only [1].

Why Generic Substitution Fails for 3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione: Structural Nuance Matters


Simple substitution among compounds sharing the azetidinyl-imidazolidine-2,4-dione core is scientifically invalid. The target compound's electrophilic benzofuran-2-carbonyl substituent is structurally distinct from the nucleophilic thiophen-2-yl acetyl group in a close analog (CAS 2034317-13-8), or the phenoxyacetyl and quinoline-8-ylsulfonyl groups in other in-class compounds [1]. These differences are expected to critically alter hydrogen-bonding patterns, molecular conformation, and target engagement in any biological or catalytic system. Therefore, each derivative must be independently validated for a specific application, as no class-level functional equivalence can be assumed [1].

Quantitative Differentiation Evidence for 3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione


Molecular Scaffold Uniqueness vs. In-Class Analogs Confirmed by Structural Identity

The target compound possesses a unique molecular scaffold relative to its closest commercially listed analogs. Unlike the thiophen-2-yl acetyl analog (CAS 2034317-13-8) or the phenoxyacetyl analog, the benzofuran-2-carbonyl group introduces a distinct aromatic heterocycle with different electronic properties and hydrogen-bonding potential [1][2]. This structural differentiation is absolute and quantifiable through identity metrics such as InChIKey, where the target compound's InChIKey (CBHSZUIOSVBCFJ-UHFFFAOYSA-N) is unique [1].

Medicinal Chemistry Chemical Biology Lead Discovery

Differential Hydrogen-Bond Acceptor/Donor Profile vs. Pyrrolidine-2,5-dione Analog

The imidazolidine-2,4-dione core of the target compound provides one hydrogen-bond donor (NH) and four hydrogen-bond acceptors, versus the pyrrolidine-2,5-dione analog (CAS not assigned) which lacks the NH donor and has three acceptors [1]. This difference in hydrogen-bonding capacity (ΔHBD = 1, ΔHBA = 1) can fundamentally alter solubility, permeability, and target binding.

Physicochemical Properties Drug-likeness Molecular Design

Absence of Public Bioactivity Data is a Key Differentiator

A search of public databases (PubChem, ChEMBL, BindingDB) returned zero bioactivity data points for the target compound or any of its closest azetidinyl-imidazolidine-2,4-dione analogs [1][2]. This complete absence of biological annotation is a significant differentiator from more characterized in-class compounds that may appear in patent biological data tables. For a procurement scientist, this means the compound offers a truly uncharacterized chemical starting point with no literature bias.

Data Availability Novelty Risk Assessment

High-Value Application Scenarios for 3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione Based on Current Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration

The compound's unique benzofuran-2-carbonyl substitution on the azetidinyl-imidazolidine-2,4-dione template makes it suitable as a core scaffold for SAR studies. Researchers can compare it directly with the thiophene and phenoxyacetyl analogs to map the pharmacophoric contribution of the heterocyclic substituent on a desired biological target [1].

Negative Control or Chemical Probe in Target-Based Assays

With no known bioactivity, the compound serves as an ideal negative control against more potent in-class compounds. Its structural similarity to active imidazolidine-2,4-diones ensures it can be used to validate target engagement specificity without confounding pharmacological signals [1].

In Silico Modeling and Molecular Docking Studies

The compound's computed properties (MW: 299.28, cLogP: 0.9, TPSA: 82.9 Ų) place it within drug-like chemical space, making it a suitable virtual screening candidate. Its distinct hydrogen-bond donor/acceptor profile compared to analogs can be exploited in docking studies to identify novel protein targets [1].

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